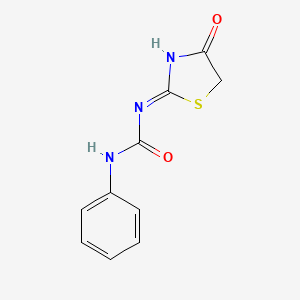

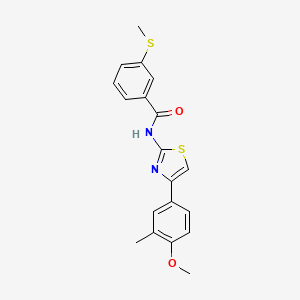

3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

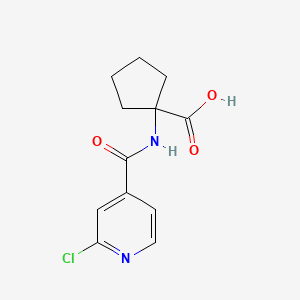

The compound 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is reported to proceed via intramolecular oxidative S-N bond formation of imidoyl thioureas, using phenyliodine(III) bis(trifluoroacetate) as a metal-free approach . Similarly, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles involves the electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions . These methods highlight the reactivity of thiazole precursors and the conditions required for successful synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to confirm the synthesis pathway and determine the structure of these compounds, as demonstrated in the synthesis of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . This type of reaction demonstrates the versatility of thiazole derivatives in forming new compounds with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications in medicinal chemistry. The novel condensing agent 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is an example of a thiazole-related compound that exhibits reactivity under mild conditions, enabling the synthesis of a variety of compounds including ureas . Understanding these properties is essential for the design and development of new drugs based on thiazole chemistry.

科学的研究の応用

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, closely related to the chemical structure , are widely used for broadleaf weed control in cereal crops. Their environmental fate is a significant concern due to their persistence in soil and water. Biodegradation plays a crucial role in their natural attenuation, with microbial processes being pivotal in breaking down these compounds in agricultural soils. Recent studies have highlighted the metabolic pathways and environmental factors influencing the biodegradation rates of these herbicides, underscoring the importance of understanding microbial interactions with phenylurea compounds for environmental management and remediation strategies (Hussain et al., 2015).

Biological Activity of Thiazole Derivatives

Thiazole derivatives, including those with oxadiazole and thiourea functionalities, have been explored for their broad pharmacological potentials. These compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. The structural diversity and modification potential of thiazole-based scaffolds make them significant for medicinal chemistry, providing valuable insights into the design and synthesis of new biologically active compounds. The synthesis and transformation of these derivatives highlight their importance in developing drug-like molecules with possible applications in medicine (Lelyukh, 2019).

Antioxidant and Anti-inflammatory Properties

Recent research has focused on the synthesis of novel thiazole derivatives and their evaluation as potential antioxidant and anti-inflammatory agents. Benzofused thiazole analogues, in particular, have been identified as promising leads for therapeutic agent design due to their significant anti-inflammatory and antioxidant activities. These activities have been validated through in vitro assays, suggesting the potential of these compounds in developing alternative treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Synthetic Routes and Metal-Ion Sensing Applications

1,3,4-Oxadiazoles, including derivatives with thiazole functionalities, have been highlighted for their wide range of applications beyond pharmacology. Their utility in materials science, particularly in fluorescent frameworks and chemosensors, is of significant interest. These compounds demonstrate high photoluminescent quantum yield, excellent thermal and chemical stability, making them ideal for developing metal-ion sensors. The structural features of these molecules facilitate selective metal-ion sensing, offering new avenues for research in analytical chemistry and environmental monitoring (Sharma et al., 2022).

特性

IUPAC Name |

(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVXGSUDMYZKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)